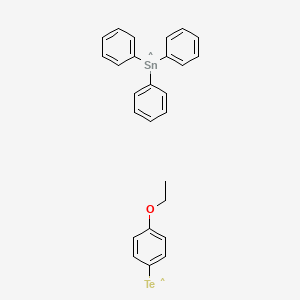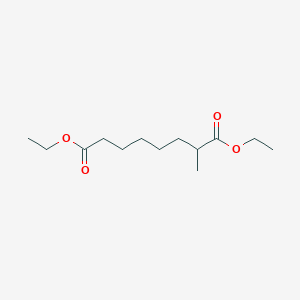
Diethyl 2-methyloctanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-methyloctanedioate is an organic compound belonging to the ester family. It is a diester derivative of 2-methyloctanedioic acid, characterized by the presence of two ethyl ester groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-methyloctanedioate can be synthesized through the alkylation of diethyl malonate with an appropriate alkyl halide. The process involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the reaction with an alkyl halide to introduce the desired alkyl group .
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale alkylation reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-methyloctanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed:
Hydrolysis: 2-methyloctanedioic acid.
Reduction: 2-methyloctanediol.
Substitution: Depending on the nucleophile, various substituted derivatives of 2-methyloctanedioate.
Scientific Research Applications
Diethyl 2-methyloctanedioate finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of diethyl 2-methyloctanedioate involves its interaction with various molecular targets. In biochemical pathways, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 2-methyloctanedioic acid. This acid can further participate in metabolic processes, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Diethyl malonate: A diester of malonic acid, commonly used in organic synthesis.
Diethyl succinate: A diester of succinic acid, used as a flavoring agent and in the synthesis of pharmaceuticals.
Diethyl adipate: A diester of adipic acid, used as a plasticizer and in the production of polymers .
Uniqueness: Diethyl 2-methyloctanedioate is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other diesters may not be suitable.
Properties
CAS No. |
61426-46-8 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
diethyl 2-methyloctanedioate |
InChI |
InChI=1S/C13H24O4/c1-4-16-12(14)10-8-6-7-9-11(3)13(15)17-5-2/h11H,4-10H2,1-3H3 |
InChI Key |
WFZPVIAJZLZKMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC(C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one](/img/structure/B14591515.png)
![Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol](/img/structure/B14591518.png)
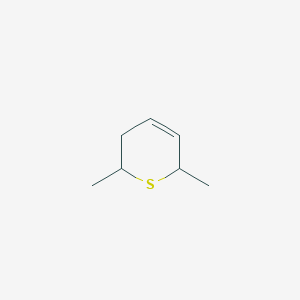
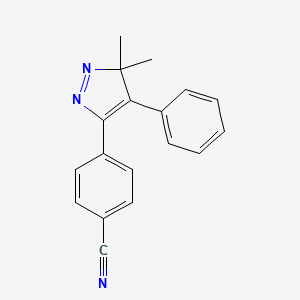
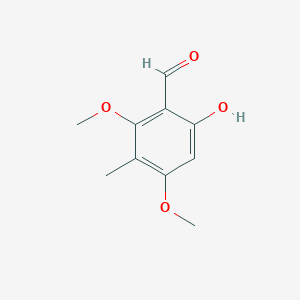
![3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid](/img/structure/B14591541.png)
![3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol](/img/structure/B14591544.png)
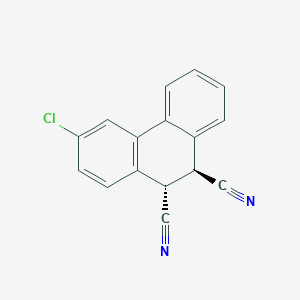
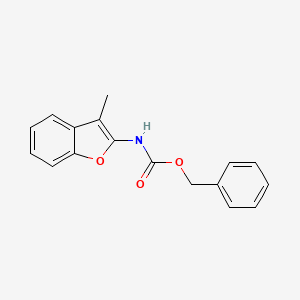
![[(Trifluoromethyl)sulfanyl]methanesulfinyl bromide](/img/structure/B14591558.png)
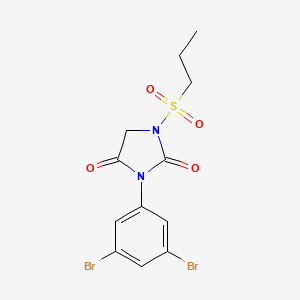
![8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid](/img/structure/B14591574.png)
![Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14591578.png)
